molecular formula C11H12N2O B1653631 3-(Pyridin-3-yl)-2-azaspiro[3.3]heptan-1-one CAS No. 1864061-76-6

3-(Pyridin-3-yl)-2-azaspiro[3.3]heptan-1-one

Cat. No.: B1653631
CAS No.: 1864061-76-6
M. Wt: 188.23
InChI Key: OEGQTIRQGIMGOC-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)-2-azaspiro[33]heptan-1-one is a compound that features a spirocyclic structure, incorporating both a pyridine ring and an azaspiroheptane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yl)-2-azaspiro[3.3]heptan-1-one can be achieved through several synthetic routes. One notable method involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. This reaction proceeds via a strain-relocating semipinacol rearrangement, leading to the formation of the spirocyclic structure . The reaction conditions typically involve the use of an acid to facilitate the rearrangement and ensure regio- and stereospecificity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for scalability, ensuring high yields, and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yl)-2-azaspiro[3.3]heptan-1-one can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the spirocyclic structure.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could lead to various reduced forms of the spirocyclic structure.

Scientific Research Applications

3-(Pyridin-3-yl)-2-azaspiro[3.3]heptan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yl)-2-azaspiro[3.3]heptan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.3]heptan-1-one derivatives: These compounds share the spirocyclic core but differ in substituents.

    Pyridine derivatives: Compounds with a pyridine ring but lacking the spirocyclic structure.

Uniqueness

3-(Pyridin-3-yl)-2-azaspiro[3.3]heptan-1-one is unique due to its combination of a spirocyclic structure and a pyridine ring.

Biological Activity

3-(Pyridin-3-yl)-2-azaspiro[3.3]heptan-1-one is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound's spirocyclic framework allows it to mimic various bioactive structures, making it a valuable scaffold for drug development.

  • Molecular Formula : C11_{11}H12_{12}N2_2O
  • Molecular Weight : 188.22 g/mol
  • CAS Number : 1864061-76-6

The biological activity of this compound is primarily attributed to its ability to interact with biological targets in a manner similar to other piperidine derivatives. The compound has been investigated for its potential as an enzyme inhibitor and receptor modulator, particularly in the context of cancer therapy.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ biosynthesis pathway, which is crucial for cancer cell survival and proliferation.

Key Findings :

  • Inhibition of NAMPT : The compound demonstrated significant inhibitory activity against NAMPT, with IC50_{50} values in the low nanomolar range, indicating strong potential as a lead compound for anticancer drug development .
  • Cell Viability Assays : In vitro tests revealed that this compound reduced cell viability in various cancer cell lines, including DU145 and Hela cells, showcasing its antiproliferative effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies, which explore how modifications to its structure affect its potency and efficacy. These studies have revealed that the presence of the pyridine ring and specific substituents on the spirocyclic structure are critical for enhancing biological activity.

Case Studies

  • Study on NAMPT Inhibition :
    • Researchers synthesized a series of pyridine-derived compounds, including this compound, assessing their effects on NAMPT inhibition.
    • Results indicated that this compound exhibited one of the highest levels of inhibition among tested analogs, with promising antiproliferative activity against multiple cancer cell lines.
  • Evaluation of Antibacterial Activity :
    • Another study focused on the antibacterial properties of related azaspiro compounds, demonstrating that modifications similar to those found in this compound could enhance antibacterial efficacy against resistant strains of bacteria.

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-oneSimilar spirocyclic structureModerate NAMPT inhibition
2-Azaspiro[3.4]octaneLarger ring systemLimited anticancer activity
1-Azaspiro[3.3]heptaneLacks carbonyl groupLower bioactivity

Properties

IUPAC Name

1-pyridin-3-yl-2-azaspiro[3.3]heptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-10-11(4-2-5-11)9(13-10)8-3-1-6-12-7-8/h1,3,6-7,9H,2,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGQTIRQGIMGOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(NC2=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701253598
Record name 2-Azaspiro[3.3]heptan-1-one, 3-(3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701253598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864061-76-6
Record name 2-Azaspiro[3.3]heptan-1-one, 3-(3-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1864061-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azaspiro[3.3]heptan-1-one, 3-(3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701253598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Pyridin-3-yl)-2-azaspiro[3.3]heptan-1-one
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Reactant of Route 6
3-(Pyridin-3-yl)-2-azaspiro[3.3]heptan-1-one

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